1,4-Dioxane-2,3,5,6-tetrone
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Overview
Description
1,4-Dioxane-2,3,5,6-tetrone, also known as dioxane tetraketone, is an organic compound with the molecular formula C₄O₆. It is an oxide of carbon, which can be viewed as the fourfold ketone of dioxane.
Preparation Methods
1,4-Dioxane-2,3,5,6-tetrone was first synthesized in 1998 by Paolo Strazzolini and his team. The synthesis involves reacting oxalyl chloride (COCl)₂ or oxalyl bromide (COBr)₂ with a suspension of silver oxalate (Ag₂C₂O₄) in diethyl ether at -15°C. The solvent is then evaporated at low temperature and pressure . The compound is stable when dissolved in ether and trichloromethane at -30°C but decomposes into a 1:1 mixture of carbon monoxide (CO) and carbon dioxide (CO₂) upon heating to 0°C .
Chemical Reactions Analysis
1,4-Dioxane-2,3,5,6-tetrone undergoes several types of chemical reactions, including:
Decomposition: When heated to 0°C, it decomposes into carbon monoxide and carbon dioxide.
Oxidation: The compound can be oxidized, leading to the formation of various oxidation products.
Common reagents used in these reactions include oxalyl chloride, oxalyl bromide, and silver oxalate. The major products formed from these reactions are carbon monoxide and carbon dioxide .
Scientific Research Applications
1,4-Dioxane-2,3,5,6-tetrone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxane-2,3,5,6-tetrone primarily involves its decomposition into carbon monoxide and carbon dioxide. This decomposition is temperature-dependent, occurring rapidly at 0°C. The molecular targets and pathways involved in this process are related to the stability of the cyclic dimer and the formation of the decomposition products .
Comparison with Similar Compounds
1,4-Dioxane-2,3,5,6-tetrone can be compared with other similar compounds, such as:
Oxiranedione (C₂O₃):
1,2-Dioxetanedione: Another cyclic oxocarbon with similar properties and decomposition behavior.
The uniqueness of this compound lies in its stability at low temperatures and its specific decomposition pathway, which distinguishes it from other oxocarbons .
Properties
CAS No. |
213967-57-8 |
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Molecular Formula |
C4O6 |
Molecular Weight |
144.04 g/mol |
IUPAC Name |
1,4-dioxane-2,3,5,6-tetrone |
InChI |
InChI=1S/C4O6/c5-1-2(6)10-4(8)3(7)9-1 |
InChI Key |
WBHICAWASPYOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=O)OC(=O)C(=O)O1 |
Origin of Product |
United States |
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